4-N-benzyl-6-chloropyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNJAZPAQIPYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363293 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91066-67-0 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 N Benzyl 6 Chloropyrimidine 2,4 Diamine and Analogues
Established Synthetic Pathways for Pyrimidine (B1678525) Derivatives
The construction of the pyrimidine ring is a well-trodden path in organic synthesis, with a variety of methods available to chemists. These can be broadly categorized into condensation reactions, cyclization strategies, and nucleophilic substitution reactions.
Classical Condensation Reactions (e.g., Biginelli, β-Dicarbonyl Condensations)
One of the most renowned methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.govnih.gov This acid-catalyzed, three-component reaction provides a straightforward route to dihydropyrimidines, which can be further modified. organic-chemistry.org The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) core. wikipedia.org
Another classical approach involves the condensation of β-dicarbonyl compounds with amidines. wikipedia.org This method, a principal synthesis route, allows for the formation of 2-substituted pyrimidines. wikipedia.org Similarly, reacting β-dicarbonyl compounds with urea or guanidine (B92328) leads to the formation of 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org
| Reaction | Components | Product | Catalyst |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidine | Acid (Brønsted or Lewis) |
| β-Dicarbonyl Condensation | β-Dicarbonyl Compound, Amidine | 2-Substituted Pyrimidine | Varies |
| β-Dicarbonyl Condensation | β-Dicarbonyl Compound, Urea | 2-Pyrimidinone | Varies |
| β-Dicarbonyl Condensation | β-Dicarbonyl Compound, Guanidine | 2-Aminopyrimidine | Varies |
Diverse Cyclization Strategies for Pyrimidine Ring Formation
Beyond classical condensations, a multitude of cyclization strategies have been developed to construct the pyrimidine ring. These methods often offer greater control over substitution patterns and functional group tolerance. One common strategy involves the reaction of a compound containing an N-C-N fragment (like urea, thiourea, amidine, or guanidine) with a three-carbon dielectrophilic component. nih.govresearchgate.net
For instance, copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a versatile route to functionalized pyrimidines. mdpi.comorganic-chemistry.org This process involves the nitrile acting as an electrophile, leading to the formation of C-C and C-N bonds. mdpi.com Other strategies include [4+2] cycloadditions, such as those involving 1,3-diazabutadienes or the reaction of triazines in a Diels-Alder type fashion. mdpi.com Microwave-assisted cyclization reactions have also been shown to be efficient, significantly reducing reaction times for the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates and amidines. mdpi.com
Nucleophilic Substitution Reactions in Pyrimidine Synthesis
Nucleophilic substitution is a powerful tool in pyrimidine chemistry, particularly for modifying a pre-existing pyrimidine ring. bhu.ac.in The pyrimidine ring is electron-deficient, especially at the 2, 4, and 6 positions, making it susceptible to attack by nucleophiles. wikipedia.orgbhu.ac.in This allows for the displacement of leaving groups, such as halogens, at these positions. bhu.ac.in
For example, chloro-substituted pyrimidines, which are often synthesized from their corresponding hydroxyl derivatives, readily undergo nucleophilic substitution with a variety of nucleophiles. bhu.ac.in Amines, alkoxides, and thiolates can displace the chloride ion to introduce new functional groups onto the pyrimidine core. rsc.org The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the substituents already present on the ring. stackexchange.com
Specific Synthesis of 4-N-benzyl-6-chloropyrimidine-2,4-diamine
The synthesis of this compound is a multi-step process that begins with a suitably substituted pyrimidine precursor and involves key chlorination and benzylation steps.
Chlorination of Hydroxyl-Substituted Pyrimidine Precursors (e.g., 2,4-Diamino-6-hydroxypyrimidine)
The initial step in the synthesis is the conversion of a hydroxyl group at the 6-position of the pyrimidine ring to a chlorine atom. A common starting material for this is 2,4-diamino-6-hydroxypyrimidine (B22253). mdpi.com The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. nih.govresearchgate.netgoogle.com
The reaction involves heating the hydroxypyrimidine with an excess of POCl₃. researchgate.net The use of a tertiary amine as a catalyst is also reported to be effective. google.com A more environmentally friendly and scalable approach involves using an equimolar amount of POCl₃ in a sealed reactor at high temperatures, which is suitable for large-scale preparations. nih.gov A patented method describes the chlorination of 2,4-diamino-6-hydroxypyrimidine with POCl₃ at a temperature of 90–110°C for 4–8 hours. After the reaction, the excess POCl₃ is removed, and the intermediate is carefully quenched.
| Parameter | Condition | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | nih.govresearchgate.net |
| Starting Material | 2,4-Diamino-6-hydroxypyrimidine | mdpi.com |
| Temperature | 90–110°C (optimal: 105°C) | |
| Duration | 4–8 hours (optimal: 6 hours) | |
| Catalyst (optional) | N,N-dimethylaniline | google.com |
Benzylation of 2,4-Diamino-6-chloropyrimidine Intermediate
The final step in the synthesis of the target compound is the introduction of the benzyl (B1604629) group onto one of the amino groups of the 2,4-diamino-6-chloropyrimidine intermediate. This is achieved through a nucleophilic substitution reaction.
The target compound, this compound, is synthesized via the nucleophilic substitution of 6-chloropyrimidine-2,4-diamine with benzyl chloride. This reaction is often carried out in the presence of a base, such as potassium carbonate or cesium fluoride, in a polar aprotic solvent like dimethylformamide (DMF). The base serves to deprotonate the amino group at the 4-position, increasing its nucleophilicity. The resulting anion then attacks the benzyl chloride, displacing the chloride ion and forming the N-benzyl bond. The reaction with benzylhydrazine (B1204620) on a similar chloro-pyrimidine core has also been reported to proceed under reflux conditions. biomedpharmajournal.org
A proposed mechanism involves the deprotonation of the 4-amino group, followed by the nucleophilic attack of the resulting amide on benzyl chloride.
Optimization of Reaction Conditions and Catalytic Enhancements in Synthesis
The synthesis of substituted pyrimidines, including analogues of this compound, is highly dependent on the optimization of reaction conditions and the use of advanced catalytic systems. Traditional methods often require harsh conditions, but modern approaches focus on improving efficiency, selectivity, and yield through catalysis.
A range of catalysts have been explored for pyrimidine synthesis. For instance, strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and cesium hydroxide (CsOH) have been shown to catalyze the [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and amidines effectively. mdpi.com However, choline (B1196258) hydroxide, a greener and recyclable option, has demonstrated superior performance as both a catalyst and a reaction medium. mdpi.com Organocatalysts, such as L-proline and p-toluenesulfonic acid (p-TSA), are also employed, often in combination with co-catalysts like trifluoroacetic acid (TFA), to achieve high diastereoselectivity in the synthesis of fused pyrimidine systems. acs.orgnih.gov
Metal-based catalysts are particularly prominent. Copper catalysts, for example, are used in tandem reactions and cycloadditions to form various pyrimidine derivatives. mdpi.com A novel and sustainable approach involves the use of iridium-pincer complexes (PN5P-Ir) for the regioselective, multi-component synthesis of pyrimidines from amidines and alcohols. bohrium.comnih.govacs.org This method is notable for its high efficiency, with isolated yields of up to 93% for a diverse range of 38 different pyrimidines. bohrium.comnih.gov The reaction proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org Additionally, heterogeneous catalysts, including iron-based nanoparticles and silica-coated magnetic catalysts, offer advantages such as high efficiency, eco-friendliness, and reusability for multiple reaction cycles without significant loss of activity. acs.orgnih.gov
The optimization of reaction parameters such as solvent, temperature, and heating method is crucial. While traditional heating in solvents like acetonitrile (B52724) or dimethylformamide (DMF) is common acs.org, advancements have led to solvent-free conditions and the use of greener solvents like water and ethanol. mdpi.comacs.org
Table 1: Catalytic Systems for Pyrimidine Synthesis
| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages | Source(s) |
|---|---|---|---|---|
| Organocatalyst | L-proline / TFA | Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran | High diastereoselectivity | acs.org |
| Organocatalyst | Choline Hydroxide | α,β-unsaturated ketones, benzamidine (B55565) hydrochloride | Green, recyclable, acts as both catalyst and medium | mdpi.com |
| Metal Catalyst | PN5P-Iridium Pincer Complex | Amidines, Alcohols | High regioselectivity and yield (up to 93%), sustainable | bohrium.com, nih.gov |
| Metal Catalyst | Copper(I) chloride (CuCl) | Butadiynes, sulfonylazides, hydrazides/imidamides | Facilitates [3+3] cycloaddition | mdpi.com |
| Heterogeneous | Fe₃O₄@poly(vinyl alcohol) NPs | Aryl aldehyde, barbituric acid, malononitrile | Eco-friendly, reusable, efficient | acs.org, nih.gov |
| Heterogeneous | Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂ | Aryl aldehydes, barbituric acid, orcinol | Environmentally friendly, reusable (6+ times) | nih.gov |
Contemporary and Sustainable Synthetic Approaches for Pyrimidine Compounds
Modern synthetic strategies for pyrimidine compounds are increasingly guided by the principles of sustainability and efficiency, moving away from traditional methods that often involve hazardous materials and generate significant waste. rasayanjournal.co.innih.gov These contemporary approaches prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and conditions. powertechjournal.comresearchgate.net
Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their high efficiency in constructing complex molecules like pyrimidines in a single step from three or more starting materials. rasayanjournal.co.inbenthamdirect.com This approach aligns with green chemistry principles by minimizing steps, reducing waste, and improving atom economy. bohrium.com MCRs allow for the creation of large libraries of diverse compounds, which is particularly valuable in medicinal chemistry. nih.govfigshare.com
Several MCR strategies have been developed for pyrimidine scaffold assembly:
Three-Component Reactions: A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a binucleophile such as urea, thiourea, or guanidine. benthamdirect.comresearchgate.net Fused pyrimidines, such as pyrano[2,3-d]pyrimidines, are often synthesized via a three-component reaction of an aldehyde, malononitrile, and barbituric acid. researchgate.net
Four-Component Reactions: More complex pyrimidines can be assembled using four components. For example, 2,4,6-triarylpyrimidines have been synthesized via a [2+2+1+1] annulation of an aryl methyl ketone, a benzaldehyde, an aromatic nitrile, and hydroxylamine (B1172632) under solvent-free conditions with microwave irradiation. mdpi.com
Iridium-Catalyzed MCRs: A sustainable MCR involves an iridium-catalyzed reaction of an amidine with up to three different alcohol molecules. bohrium.comfigshare.com This regioselective process forms highly substituted, unsymmetrical pyrimidines through a sequence of condensation and dehydrogenation, liberating only hydrogen and water as byproducts. bohrium.comnih.govacs.org
These MCRs offer a powerful and sustainable route to the pyrimidine core, enabling the efficient synthesis of complex structures from simple, readily available starting materials. bohrium.combenthamdirect.com
Table 2: Examples of Multicomponent Reactions in Pyrimidine Synthesis
| Reaction Type | Number of Components | Starting Materials | Catalyst/Conditions | Product Type | Source(s) |
|---|---|---|---|---|---|
| [3+3] Cycloaddition | 2 | Acetylacetone, Urea | TFA, Water | 4,6-disubstituted pyrimidine | mdpi.com |
| One-pot, 3-CR | 3 | Aromatic aldehydes, Barbituric acid, Malononitrile | Various catalysts (e.g., DABCO, L-proline) | Pyrano[2,3-d]pyrimidine | researchgate.net |
| [3+1+1+1] Synthesis | 3 (4 components total) | Amidine, 3 different Alcohols | PN5P–Ir–pincer complex | Unsymmetrically substituted pyrimidines | mdpi.com, bohrium.com |
| [2+2+1+1] Annulation | 4 | Aryl methyl ketones, Benzaldehydes, Aromatic nitriles, Hydroxylamine | Microwave irradiation, solvent-free | 2,4,6-Triarylpyrimidines | mdpi.com |
The integration of microwave irradiation with catalytic processes has revolutionized the synthesis of pyrimidine derivatives, offering significant advantages over conventional heating methods. orientjchem.orgbenthamdirect.com Microwave-assisted organic synthesis dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. researchgate.netorientjchem.orgbohrium.com This efficiency stems from the direct and rapid heating of the reaction mixture.
This methodology is frequently combined with a variety of catalysts to further enhance reaction rates and selectivity. For instance, the synthesis of pyrimidine libraries has been achieved by irradiating a mixture of an alkynone and an amidine or guanidine in the presence of a base like sodium carbonate. researchgate.net Similarly, catalyst-free syntheses under microwave irradiation have been developed, representing an even greener approach. nih.gov
Catalyst-driven methodologies are broad and include:
Base Catalysis: Simple bases like basic alumina (B75360) have been shown to be effective catalysts under microwave conditions. researchgate.net
Metal Catalysis: Transition metals are widely used. A four-component reaction to produce 2,4,6-triarylpyrimidines under microwave irradiation is a notable example. mdpi.com
Nano-catalysis: The use of nanocatalysts in conjunction with microwave or ultrasound irradiation is an emerging trend, providing high surface area and catalytic activity, often with the benefit of being reusable. rsc.org
The synergy between microwave assistance and catalysis provides a rapid, efficient, and often more environmentally friendly route to a wide array of pyrimidine compounds. benthamdirect.combohrium.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Source(s) |
|---|---|---|---|
| Synthesis of Fused Pyrimidines | Requires several hours of refluxing. | 10-15 minutes at a controlled temperature (e.g., 120°C). | orientjchem.org |
| Condensation with Chalcones | Typically involves long reaction times with conventional heating. | Shorter reaction times and excellent yields. | benthamdirect.com |
| General Pyrimidine Synthesis | Often requires chromatographic purification. | Often requires no chromatographic purification, providing cleaner products. | researchgate.net |
The synthesis of pyrimidines is increasingly being redesigned to align with the twelve principles of green chemistry, aiming to reduce the environmental impact of chemical processes. powertechjournal.comyale.edu This paradigm shift involves creating safer chemicals and processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inresearchgate.net
Key green chemistry strategies applied to pyrimidine synthesis include:
Use of Greener Solvents and Conditions: Traditional syntheses often rely on toxic and volatile organic solvents. Green approaches emphasize the use of safer alternatives like water or ethanol, or employ solvent-free conditions, which completely eliminate solvent waste. mdpi.comnih.gov Planetary ball milling is an example of a mechanical, solvent-free technique used for these syntheses. rasayanjournal.co.inpowertechjournal.com
Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in smaller amounts and can often be recycled and reused, minimizing waste. yale.edu The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is particularly advantageous. rasayanjournal.co.inpowertechjournal.com For example, a porous poly-melamine-formaldehyde catalyst has been used for synthesizing triazolopyrimidines and can be reused for up to five runs without losing efficiency. rasayanjournal.co.inresearchgate.net
Energy Efficiency: Microwave and ultrasound-assisted syntheses are more energy-efficient than conventional heating methods, as they reduce reaction times and often allow for lower reaction temperatures. nih.govpowertechjournal.com
Atom Economy and MCRs: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of starting materials into the final product, thus having high atom economy and reducing waste. bohrium.comrasayanjournal.co.in
Renewable Feedstocks: A cutting-edge approach involves using renewable feedstocks. For instance, alcohols derived from biomass can be used as starting materials in iridium-catalyzed MCRs to produce pyrimidines, offering a sustainable alternative to petroleum-based precursors. nih.govfigshare.com
By implementing these principles, chemists are developing more sustainable and environmentally responsible methods for producing valuable pyrimidine compounds. nih.govpowertechjournal.com
Mechanistic Elucidation of Key Synthetic Steps
Understanding the reaction mechanisms underlying pyrimidine synthesis is crucial for optimizing conditions and designing novel synthetic routes. While the specific mechanism can vary significantly depending on the chosen reagents and catalysts, several key steps are common in the formation of the pyrimidine ring.
A foundational understanding comes from the de novo biosynthesis pathway, which involves the step-wise construction of the ring from simple precursors. numberanalytics.com Key steps include the formation of carbamoyl (B1232498) aspartate, followed by a cyclization (ring closure) and dehydration step to form dihydroorotate (B8406146), which is then oxidized to create the aromatic pyrimidine core. biochemden.commicrobenotes.com
In chemical synthesis, analogous steps are observed. For instance, in the widely used Principal Synthesis, the reaction typically begins with the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a binucleophile like an amidine, guanidine, or urea. This is followed by cyclization and dehydration/aromatization.
More advanced catalytic cycles have been proposed for modern synthetic methods. In the iridium-catalyzed multicomponent synthesis from alcohols and amidines, the proposed mechanism involves a sequence of condensation and dehydrogenation steps. nih.govacs.orgfigshare.com The alcohol components are deoxygenated through condensation, while subsequent dehydrogenations lead to the aromatization of the heterocyclic ring, releasing dihydrogen and water as the only byproducts. nih.govfigshare.com
For cycloaddition reactions, the mechanisms can be more complex. Some syntheses are proposed to proceed through a cascade of inverse electron-demand hetero-Diels-Alder reactions, followed by retro-Diels-Alder reactions and elimination of water to form the final pyrimidine product. mdpi.com In copper-catalyzed tandem reactions, a key proposed step is the formation of a propargyl cation, which triggers an attack on an amidine to complete the pyrimidine skeleton, followed by an oxidation step for aromatization. mdpi.com
These mechanistic insights, whether derived from experimental or computational studies, are vital for controlling regioselectivity, improving yields, and expanding the scope of pyrimidine synthesis. mdpi.com
Advanced Analytical Techniques for Characterization and Quantification of Pyrimidine Compounds
Spectroscopic Characterization Methods for Structural Confirmation
The structural confirmation of a synthesized compound relies heavily on spectroscopic methods. However, for 4-N-benzyl-6-chloropyrimidine-2,4-diamine, specific experimental data from these techniques are not found in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
No specific ¹H-NMR or ¹³C-NMR spectral data for this compound has been publicly reported. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. A hypothetical ¹H-NMR spectrum would be expected to show signals corresponding to the protons of the pyrimidine (B1678525) ring, the benzyl (B1604629) group, and the amino groups. Similarly, a ¹³C-NMR spectrum would provide key information on the carbon skeleton of the molecule. Without this data, a definitive structural analysis cannot be presented.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
There is no available mass spectrometry or high-resolution mass spectrometry data for this compound. MS data would confirm the molecular weight of the compound, while HRMS would provide its exact mass, allowing for the determination of its elemental composition. This analysis is a fundamental step in the characterization of any new chemical entity.
Infrared (IR) Spectroscopy for Functional Group Analysis
Specific Infrared (IR) spectroscopy data for this compound is not available. An IR spectrum would be used to identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretches of the amino groups, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Cl stretch. The absence of this data precludes a detailed analysis of its functional group composition.
Chromatographic Separation and Quantitative Detection Techniques
Chromatographic methods are essential for the separation, purification, and quantification of chemical compounds. As with the spectroscopic data, no specific chromatographic methods have been published for this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
There are no established HPLC or UPLC methods specifically developed for the analysis of this compound. The development of such a method would require the optimization of various parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength, none of which are available in the public record.
Ion-Pairing Chromatography for Polar Pyrimidine Metabolites
Given the lack of information on the metabolism of this compound, there are no reported ion-pairing chromatography methods for the analysis of its potential polar metabolites. This specialized technique would be relevant in preclinical or clinical studies, for which there is no current public information.
Stable Isotope Tracing and Metabolic Flux Analysis for Pyrimidine Biosynthesis Studies
Stable isotope tracing is a powerful methodology used to track the movement of atoms through metabolic pathways. mdpi.com This technique involves the introduction of molecules labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system. mdpi.com By monitoring the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different precursors to pyrimidine biosynthesis and map the flow of nutrients through the pathway. creative-proteomics.com
Metabolic flux analysis (MFA) is a complementary computational approach that utilizes the data from stable isotope tracing experiments to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net Together, these techniques provide a dynamic and quantitative understanding of cellular metabolism, revealing how metabolic pathways are regulated and how they respond to various physiological and pathological conditions. kuleuven.be
Principles of Stable Isotope Tracing in Pyrimidine Metabolism
In the context of pyrimidine biosynthesis, stable isotope tracing experiments typically involve feeding cells or organisms with a labeled precursor, such as ¹³C-glucose or ¹⁵N-glutamine. mdpi.com The labeled atoms from these precursors are incorporated into the pyrimidine ring and its intermediates. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the extent and position of labeling in these metabolites. nih.gov
This information can reveal:
Pathway activity: The presence of labeled pyrimidines confirms the activity of the de novo synthesis pathway.
Precursor contribution: The degree of isotope enrichment indicates the relative contribution of the labeled precursor to pyrimidine production.
Metabolic bottlenecks: The accumulation of a labeled intermediate may signify a bottleneck in the pathway. nih.gov
Application of Metabolic Flux Analysis to Pyrimidine Biosynthesis
Metabolic flux analysis provides a quantitative framework for interpreting stable isotope labeling data. By developing a stoichiometric model of the pyrimidine biosynthesis pathway and fitting it to the experimental data, MFA can estimate the intracellular reaction rates. nih.gov This allows for a detailed investigation of how metabolic fluxes are distributed among different branches of the pathway and how they are altered by genetic or environmental perturbations.
Research Findings from Pyrimidine Biosynthesis Studies
While specific studies on "this compound" in the context of stable isotope tracing and metabolic flux analysis for pyrimidine biosynthesis are not available in the reviewed literature, the general application of these techniques has yielded significant insights into pyrimidine metabolism. For instance, studies have elucidated the differential reliance of various cell types on the de novo versus the salvage pathway for pyrimidine synthesis. biorxiv.orgelifesciences.orgresearchgate.net
The table below summarizes the key analytical techniques and their applications in studying pyrimidine biosynthesis.
| Analytical Technique | Application in Pyrimidine Biosynthesis Studies | Key Findings |
| Stable Isotope Tracing | Tracing the incorporation of labeled precursors (e.g., ¹³C-glucose, ¹⁵N-glutamine) into pyrimidine nucleotides. | Elucidation of precursor contributions to the pyrimidine ring; identification of active biosynthetic pathways. |
| Mass Spectrometry (MS) | Quantification of isotope enrichment in pyrimidine metabolites. | Determination of the fractional contribution of labeled substrates to pyrimidine pools. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the positional distribution of isotopes in metabolites. | Mapping of carbon and nitrogen flow through the intricate steps of the pyrimidine pathway. |
| Metabolic Flux Analysis (MFA) | Calculation of intracellular reaction rates based on isotope labeling data. | Quantification of the flux through the de novo and salvage pathways under different conditions. |
The following table outlines the common stable isotope tracers used in the study of pyrimidine metabolism.
| Isotope Tracer | Metabolic Pathway Traced | Information Gained |
| [U-¹³C]-Glucose | Central Carbon Metabolism, Pentose Phosphate Pathway | Contribution of glucose-derived carbons to the ribose moiety and the pyrimidine ring. |
| [¹⁵N]-Glutamine | Nitrogen Metabolism | Role of glutamine as a nitrogen donor in the initial steps of de novo pyrimidine synthesis. |
| [¹³C, ¹⁵N]-Aspartate | Amino Acid Metabolism | Direct incorporation of aspartate into the pyrimidine ring structure. |
Absence of Specific Computational Research on this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific computational and molecular modeling studies focused solely on the chemical compound This compound are not available. Consequently, the generation of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time.
The requested article structure centered on highly specific topics within computational chemistry, including:
Quantum Mechanical Calculations and Density Functional Theory (DFT) Applications: Analysis of electronic structure, molecular orbitals, geometrical parameters, and thermodynamic properties.
Molecular Docking Simulations: Assessment of binding affinities, identification of active site residues, and characterization of non-covalent interactions.
Molecular Dynamics (MD) Simulations: Analysis of conformational dynamics and binding stability.
While these computational methods are widely applied in the study of pyrimidine derivatives for drug discovery and materials science, dedicated research applying them to this compound has not been published. General methodologies for DFT calculations wikipedia.orgnih.gov, molecular docking of kinase inhibitors veterinaria.orgmdpi.comuoa.gr, and molecular dynamics simulations of biomolecular complexes are well-established ku.dkresearchgate.netresearchgate.net. However, without specific studies on the target compound, any presentation of data, such as HOMO-LUMO energy gaps, binding affinity scores, or root-mean-square deviation (RMSD) values, would be speculative and not based on scientific evidence.
Searches for the compound, including by its chemical name and CAS Registry Number (91066-67-0), did not yield any publications containing the required theoretical data. The available literature discusses the synthesis or biological screening of related, but structurally distinct, pyrimidine compounds researchgate.netmdpi.com.
Therefore, in adherence to the principles of scientific accuracy and the strict exclusion of information outside the specified scope, the article cannot be generated as requested due to the absence of foundational research data on this compound.
Computational Chemistry and Molecular Modeling in Pyrimidine Research
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the research of pyrimidine (B1678525) derivatives, QSAR is a vital tool for understanding how structural modifications influence activity, predicting the potency of new analogs, and guiding the design of more effective compounds. tandfonline.comtandfonline.com
The development of predictive models for pyrimidine derivatives often involves both two-dimensional (2D) and three-dimensional (3D) QSAR approaches. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological and constitutional descriptors. tandfonline.com 3D-QSAR methods, on the other hand, require the 3D alignment of molecules and calculate interaction fields around them. nih.gov
Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require 3D alignment. It encodes the structural information of each molecule as a molecular hologram, which is then correlated with biological activity. This method is particularly useful for indicating the importance of specific molecular fragments for activity.
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method. nih.gov To build a CoMFA model, a set of structurally related pyrimidine compounds with known biological activities is aligned based on a common scaffold. nih.gov The aligned molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom. mdpi.com These calculated energy values serve as the independent variables that are correlated with the biological activity (the dependent variable) using statistical methods like Partial Least Squares (PLS). acs.org
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that are often easier to interpret. mdpi.com
The predictive power and robustness of the developed QSAR models are evaluated using several statistical parameters. Key metrics include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²_pred). nih.govnih.gov A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r²_pred value demonstrates the model's capacity to accurately predict the activity of new compounds. nih.govnih.gov
Below is a table summarizing the statistical results from various 3D-QSAR studies on different classes of pyrimidine derivatives, illustrating the successful development of predictive models.
Table 1: Statistical Parameters of 3D-QSAR Models for Pyrimidine Derivatives
| Pyrimidine Class | Target | Model | q² | r² | r²_pred | Source(s) |
| Thieno-pyrimidine Derivatives | VEGFR3 Inhibitors | CoMFA | 0.818 | 0.917 | - | nih.gov |
| Thieno-pyrimidine Derivatives | VEGFR3 Inhibitors | CoMSIA | 0.801 | 0.897 | - | nih.gov |
| Pyrrolo[3,2-d]pyrimidine Derivatives | KDR Inhibitors | CoMFA | 0.542 | 0.912 | 0.913 | nih.gov |
| Pyrrolo[3,2-d]pyrimidine Derivatives | KDR Inhibitors | CoMSIA | 0.552 | 0.955 | 0.897 | nih.gov |
| 2-Pyrimidine Carbohydrazides | Utrophin Modulators | CoMFA | 0.528 | 0.776 | - | acs.org |
| 2-Pyrimidine Carbohydrazides | Utrophin Modulators | CoMSIA | 0.600 | 0.811 | - | acs.org |
| Pyridine-Substituted Pyrimidines | Mer Kinase Inhibitors | CoMSIA | 0.599 | 0.984 | 0.728 | nih.gov |
A central aspect of QSAR studies is the correlation of molecular descriptors with the observed biological activity. researchpublish.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its geometry, electronic properties, or hydrophobicity. researchgate.netnih.gov By identifying which descriptors are most influential, researchers can understand the specific structural features that are either favorable or unfavorable for the desired research outcome. nih.gov
In 2D-QSAR studies of pyrimidine derivatives, various descriptors have been found to correlate with activity. These can include:
Topological descriptors: Which describe the connectivity of atoms.
Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.
Physicochemical descriptors: Like the logarithm of the partition coefficient (logP), which quantifies hydrophobicity. researchgate.net
In 3D-QSAR studies, the correlation is visualized through contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. nih.govacs.org
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show where bulk is unfavorable. nih.gov
Electrostatic Contour Maps: Blue contours often mark areas where electropositive groups increase activity, whereas red contours indicate regions where electronegative groups are preferred. acs.org
Hydrophobic Contour Maps: These maps can show regions where hydrophobic groups are favorable for activity and other areas where hydrophilic groups are preferred. mdpi.com
For example, in studies on pyrimidine-based kinase inhibitors, CoMFA and CoMSIA contour maps have suggested that bulky and electropositive substituents at certain positions of the pyrimidine ring are favorable for activity. nih.govnih.gov Conversely, steric hindrance in other regions might lead to a decrease in inhibitory potency. nih.gov The analysis of these correlations provides a clear rationale for the structural modifications needed to design more potent pyrimidine derivatives.
The table below lists some common molecular descriptor types and their general implications for the activity of pyrimidine derivatives as found in various research studies.
Table 2: Correlation of Molecular Descriptor Types with Activity in Pyrimidine Research
| Descriptor Type | General Correlation with Biological Activity | Potential Implication for Design | Source(s) |
| Steric Fields | Favorable (Green Contours) / Unfavorable (Yellow Contours) | Adding or removing bulky groups in specific regions to improve binding fit. | nih.govmdpi.com |
| Electrostatic Fields | Electropositive (Blue) / Electronegative (Red) | Introducing electron-donating or electron-withdrawing groups to enhance electrostatic interactions with the target. | nih.govacs.org |
| Hydrophobic Properties | Favorable / Unfavorable | Modifying hydrophobicity to improve membrane permeability or target interaction. | researchgate.netmdpi.com |
| H-Bond Donor/Acceptor | Favorable / Unfavorable | Adding or removing hydrogen bonding groups to form key interactions with target residues. | mdpi.com |
| Topological Indices | Positive or Negative | Altering molecular connectivity and branching. | nih.gov |
| Quantum Chemical | Positive or Negative | Modifying electronic structure to influence reactivity and interaction strength. | nih.gov |
Chemical Biology and Mechanistic Investigations of Pyrimidine Derivatives
Pyrimidine (B1678525) Derivatives as Chemical Probes in Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. While the broader class of pyrimidine derivatives has been adapted for such roles, specific applications of 4-N-benzyl-6-chloropyrimidine-2,4-diamine in this context are not extensively documented in current scientific literature.
Probing DNA Replication and Biosynthesis Pathways
Labeled pyrimidine nucleosides are commonly used to monitor DNA synthesis during the S phase of the cell cycle. nih.gov However, there is no specific research available that details the use of this compound as a chemical probe to investigate DNA replication or biosynthesis pathways. Its structural dissimilarity to natural nucleosides makes it an unlikely candidate for direct incorporation into DNA.
Applications in Biological Imaging and Monitoring of Physiological Processes
Certain pyrimidine derivatives have been successfully modified to act as fluorescent probes for biological imaging. These probes can be used to visualize cells, tissues, and even specific biological processes. For instance, some pyrimidine-based dyes have been developed for two-photon imaging with negligible cytotoxicity. biomedpharmajournal.org Despite the versatility of the pyrimidine scaffold, there are no specific studies describing the application of this compound in biological imaging or for monitoring physiological processes.
Molecular Mechanisms of Action for Pyrimidine-Based Compounds
The biological effects of pyrimidine derivatives are exerted through various mechanisms of action at the molecular level. For this compound, research points primarily towards the inhibition of protein kinases.
Kinase Inhibition and Modulation of Signal Transduction Pathways
The primary mechanism of action attributed to this compound is kinase inhibition. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. ed.ac.uk
The 2,4-diaminopyrimidine (B92962) core, which is central to the structure of this compound, is a well-established "hinge-binding" motif. This scaffold mimics the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding site of many kinases and inhibit their activity. researchgate.net This structural feature is present in numerous clinically approved and investigational kinase inhibitors. ed.ac.uk Research into compounds with this core has led to the identification of potent inhibitors for various kinases, highlighting the potential of this chemical class. For example, optimization of a 2,4-diaminopyrimidine derivative led to a potent and selective inhibitor of Protein Kinase C theta (PKCθ), which plays a role in T-cell mediated diseases. nih.gov Furthermore, computational studies have identified other 2,4-diaminopyrimidine-based compounds as potential inhibitors of Casein kinase 1 epsilon (CK1ε), a target implicated in cancer progression. nih.gov
The biological activity of this compound as a kinase inhibitor is linked to its potential as an anticancer agent, where it may inhibit the proliferation of cancer cells by blocking signal transduction pathways essential for their growth and survival.
Table 1: Examples of 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase(s) | Biological Significance | Reference |
| 2,4-Diamino-5-cyanopyrimidine derivative (16c) | Protein Kinase C theta (PKCθ) | T-cell signaling, potential for treating allograft rejection. | nih.gov |
| 2,4-Diaminopyrimidine-based compounds | Casein Kinase 1 epsilon (CK1ε) | Oncogenic signaling pathways, potential cancer therapeutics. | nih.gov |
| 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547) | Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation, potential antitumor activity. | researchgate.net |
Interference with Nucleic Acid Synthesis and Function
Pyrimidine derivatives can exert biological effects by interfering with the synthesis and function of nucleic acids. researchgate.net As analogs of the natural pyrimidine bases that form DNA and RNA, some of these compounds can inhibit enzymes involved in the nucleotide biosynthesis pathways or can be incorporated into nucleic acids, leading to damage and cell death. creative-biolabs.comsigmaaldrich.com This mechanism is a common strategy for many antibacterial and anticancer drugs. creative-biolabs.comsigmaaldrich.com
While this compound has been noted for its potential antimicrobial and anticancer properties, specific studies detailing its mechanism of action via interference with nucleic acid synthesis have not been published. Its primary reported mechanism is kinase inhibition, although it is possible that it could have multiple modes of action, which is common for this class of compounds.
Enzyme Activity Modulation (e.g., DNA Polymerases, Ligases, Tyrosinase, DNA Gyrase)
The 2,4-diaminopyrimidine scaffold is a core structure in many biologically active compounds, and its derivatives have been investigated for their potential to modulate the activity of various enzymes. While specific studies on the direct enzymatic modulation by this compound are not extensively detailed in available literature, the broader class of pyrimidine derivatives has shown significant activity against several enzymes, including tyrosinase and DNA gyrase.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Certain pyrimidine derivatives have been identified as potential tyrosinase inhibitors. For instance, studies on 2-substituted tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine-4(3H)-one derivatives have demonstrated anti-tyrosinase activity. nih.gov The presence of a phenolic hydroxy group on the pyrimidine derivative appears to enhance the inhibitory effect, likely due to interactions with the copper atoms in the enzyme's active site. nih.gov The inhibitory potential of several such compounds is detailed in the table below.
| Compound ID | Substitution Pattern | IC50 (µM) |
| 4g | 2-(4-hydroxyphenyl) | 4.70 ± 0.40 |
| 4c | 2-(2,4-dihydroxyphenyl) | 11.18 ± 0.54 |
| 4b | 2-(2-hydroxyphenyl) | - |
| Kojic Acid | (Reference) | 23.18 ± 0.11 |
This table presents data on tyrosinase inhibitory activities of various substituted pyrimidine derivatives.
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. While the well-known quinolone antibiotics target this enzyme, derivatives of pyrimidine fused with other heterocyclic systems have also been explored as DNA gyrase inhibitors. nih.gov For example, compounds based on 4-amino-pyrazolo[3,4-d]pyrimidine and 4-amino-pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazine scaffolds have been investigated for their potential to inhibit DNA gyrase. researchgate.net
DNA Polymerase and Ligase Activity: The 2,4-diaminopyrimidine core is structurally related to the natural pyrimidine bases of nucleic acids, suggesting a potential for interaction with enzymes involved in DNA synthesis and repair, such as DNA polymerases and ligases. mdpi.com Inhibition of these enzymes can lead to disruption of DNA synthesis and cell division, a mechanism exploited by some anticancer drugs. mdpi.com While specific inhibitory data for this compound against DNA polymerases and ligases is not readily available, the general principle of targeting these enzymes with pyrimidine analogues is a recognized strategy in drug discovery. researchgate.netmdpi.com For example, certain pyrimidine nucleotide analogues have been shown to be strong inhibitors of DNA polymerase activity. researchgate.net
Modulation of Protein-Protein Interactions (PPIs) by Pyrimidine Scaffolds
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. However, targeting PPIs with small molecules is challenging due to the large and often flat nature of the interaction surfaces. Pyrimidine-based scaffolds have emerged as valuable tools in the development of PPI modulators. nih.gov
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for building molecules that interact with a variety of biological targets, including the interfaces of PPIs. nih.gov Researchers leverage the synthetic tractability of the pyrimidine core to create large and diverse libraries of compounds for screening against PPI targets. nih.gov
Strategies for Expanding Chemical Space for PPI Modulators
A key strategy for developing effective PPI modulators is the expansion of the chemical space beyond traditional, flat, aromatic molecules. The goal is to create three-dimensional structures that can better match the complex topographies of protein interfaces.
One powerful approach is the privileged substructure-based diversity-oriented synthesis (pDOS) . researchgate.netnih.gov This strategy uses the pyrimidine ring as a central building block to construct complex, polyheterocyclic frameworks. researchgate.net By employing various cyclization and skeletal transformation reactions, a wide range of structurally diverse scaffolds can be generated from a common pyrimidine-containing starting material. researchgate.netnih.gov This method allows for the creation of molecules with enhanced skeletal diversity and three-dimensionality, which are better suited for targeting the intricate surfaces involved in PPIs. nih.gov The resulting libraries of pyrimidine-embedded polyheterocycles have been shown to occupy a broader and more diverse chemical space compared to known pyrimidine-based drugs. nih.gov
Another strategy involves the creation of DNA-encoded libraries (DELs) based on pyrimidine scaffolds. nih.gov This technology allows for the synthesis and screening of massive collections of compounds, where each molecule is tagged with a unique DNA barcode. By starting with a core scaffold like 2,4,6-trichloropyrimidine, a vast number of derivatives can be generated through combinatorial chemistry, significantly expanding the chemical space available for discovering novel PPI inhibitors. nih.gov
| Strategy | Core Principle | Outcome |
| pDOS | Utilizes a privileged scaffold (pyrimidine) to generate skeletal diversity through various synthetic transformations. | Creation of complex, three-dimensional polyheterocyclic molecules capable of modulating complex protein surfaces. nih.gov |
| DELs | Employs a combinatorial split-and-pool synthesis strategy where each pyrimidine derivative is linked to a unique DNA tag. | Generation of large-scale libraries for efficient, high-throughput screening to identify potent ligands for PPI targets. nih.gov |
This table summarizes key strategies for expanding the chemical space of pyrimidine-based PPI modulators.
Design of Peptidomimetics Based on Pyrimidodiazepine Scaffolds
Many PPIs are mediated by specific secondary structures of proteins, such as α-helices and β-turns. Peptidomimetics are molecules designed to mimic these structural motifs to disrupt the corresponding PPIs. nih.gov Heterocyclic systems, including those derived from pyrimidines, serve as excellent scaffolds for constructing peptidomimetics. nih.gov
Pyrimidodiazepine-based scaffolds, which contain a fused pyrimidine and diazepine (B8756704) ring system, have shown significant promise in this area. nih.gov These scaffolds can be synthesized through the pDOS strategy and are particularly well-suited for mimicking the geometry of protein secondary structures. nih.gov By strategically placing side-chain functionalities onto the rigid pyrimidodiazepine core, it is possible to replicate the spatial arrangement of key amino acid residues that are critical for a specific PPI. nih.gov This approach aims to create small molecules with improved pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, compared to natural peptides. springernature.com
The design of these peptidomimetics involves leveraging the geometric features of the pyrimidine-containing polyheterocycles as templates to enhance recognition at the protein-protein interface. nih.gov This rational design approach has led to the identification of pyrimidodiazepine-based small molecules that can, for example, allosterically inhibit the interaction between the human ACE2 receptor and the SARS-CoV-2 spike protein. nih.gov
Research Applications and Structure Activity Relationship Sar Studies of 4 N Benzyl 6 Chloropyrimidine 2,4 Diamine and Analogues
Structure-Activity Relationship (SAR) Studies on Pyrimidine (B1678525) Derivatives
The biological activity of pyrimidine derivatives is intricately linked to their three-dimensional structure, which dictates how they interact with molecular targets. Structure-Activity Relationship (SAR) studies are crucial for optimizing these interactions by systematically modifying the chemical scaffold and observing the resulting changes in activity.
Influence of Substituent Effects on Research Outcomes and Binding Affinity
The nature and position of substituents on the pyrimidine ring profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. scispace.comnih.gov Modifications to the ring can alter its electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.
X-ray crystallographic studies have revealed that substituents cause tangible modifications to the geometry of the pyrimidine ring itself. For instance, chlorine substitution has been found to shorten adjacent ring bonds, whereas methyl and amino groups tend to cause bond lengthening. scispace.com These subtle geometric changes can impact how the molecule fits into a binding pocket.
SAR studies on various pyrimidine series have demonstrated the critical role of specific substituents. In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1, a strong correlation was observed between the inhibitory potency and the specific substitutions on the pyrimidine core. nih.gov Similarly, research into pyrimidine derivatives as bone anabolic agents showed that different halogen substituents (e.g., -Br, -Cl, -F) on an associated phenyl ring directly influenced the desired biological activity. nih.gov The effect is not limited to halogens; both electron-donating (e.g., -CH₃, -NMe₂) and electron-withdrawing (e.g., -NO₂) groups have been shown to systematically alter the electronic and photophysical properties of pyrimidine systems. researchgate.net
| Pyrimidine Core/Analogue | Substituent Modification | Observed Effect on Activity/Binding | Research Area | Reference |
|---|---|---|---|---|
| N-benzyl-2-phenylpyrimidin-4-amine | Various substitutions on the pyrimidine core | Strongly correlated with inhibitory potency against USP1/UAF1 enzyme | Anticancer | nih.gov |
| Tri-substituted pyrimidines | 4-Br, 4-Cl, 4-F on a phenyl ring | Directly influenced ALP activity (bone anabolism) | Osteogenesis | nih.gov |
| 2-chloropyrimidine | -Cl at C2 position | Shortened adjacent C-N ring bonds by ~0.009 Å | Crystallography | scispace.com |
| 5-methylpyrimidine | -CH₃ at C5 position | Lengthened adjacent C-C ring bonds by ~0.006 Å | Crystallography | scispace.com |
| 2-aminopyrimidine | -NH₂ at C2 position | Lengthened adjacent C-N ring bonds by ~0.019 Å | Crystallography | scispace.com |
Conformational Flexibility and Steric Hindrance Considerations
The pyrimidine ring itself possesses a degree of conformational flexibility, allowing it to transition from a planar to a non-planar "sofa" configuration with a relatively low energy cost. researchgate.net This inherent deformability can be crucial for achieving an optimal orientation within a target's binding site. However, uncontrolled flexibility can be detrimental, leading to an entropic penalty upon binding.
Medicinal chemistry strategies often employ conformational restriction to improve potency by "locking" a molecule into its bioactive conformation. researchgate.net This can be achieved by incorporating flexible side chains into a new ring system or by introducing bulky substituents that create steric hindrance, limiting bond rotation. researchgate.netnih.gov For example, studies on pyrrolo[3,2-d]pyrimidines found that conformational restriction through cyclization led to a more than two-fold increase in potency against cancer cells. nih.gov
Steric hindrance can also directly influence reactivity. The introduction of a bulky tert-butyl group at the C5 position of a uracil (B121893) derivative was shown to completely block the formation of cyclobutane (B1203170) pyrimidine dimers upon UV irradiation, a reaction that readily occurs with the less hindered methyl group of thymine. rsc.org This highlights how steric bulk can prevent the necessary approach of reacting species. Therefore, the size and placement of substituents like the N-benzyl group are critical considerations, as they can influence the molecule's preferred conformation and its ability to access and interact with a target site. nih.gov
Electronic Properties and Resonance Stabilization Effects on Reactivity
The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. frontiersin.org This inherent electronic property makes the ring susceptible to nucleophilic attack and influences its hydrogen-bonding capabilities. The reactivity and binding characteristics of pyrimidine derivatives can be fine-tuned by substituents that either enhance or mitigate this π-deficiency.
Exploration of Potential Biological Activities in Research Settings
The structural features of 4-N-benzyl-6-chloropyrimidine-2,4-diamine and its analogues make them attractive candidates for investigation in various therapeutic areas. Research has primarily focused on their potential as anticancer and antimicrobial agents.
Anticancer Research: Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction in Cell Lines
Pyrimidine analogues have been extensively studied for their anticancer properties, often functioning as antimetabolites that interfere with nucleic acid synthesis. youtube.com However, more recent research has uncovered a variety of other mechanisms through which these compounds can exert cytotoxic effects on cancer cells, including the inhibition of key signaling enzymes and the induction of programmed cell death (apoptosis). nih.govrsc.org
Several studies have identified pyrimidine derivatives that function as potent kinase inhibitors. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against MCF-7 breast cancer cells by inhibiting PIM-1 kinase, which in turn leads to cell cycle arrest and a significant increase in apoptosis. rsc.orgnih.gov Another key mechanism involves the disruption of the ubiquitin-proteasome system. N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a crucial regulator of the DNA damage response. nih.gov Inhibition of this complex leads to increased levels of monoubiquitinated PCNA (a marker of DNA damage stress) and a corresponding decrease in the survival of non-small cell lung cancer cells. nih.gov
Further research has shown that pyrimidine-based compounds can induce apoptosis through various pathways. Some derivatives have been found to trigger the cleavage of PARP1 and caspase 3, key executioners of apoptosis, and alter the balance of pro-apoptotic (e.g., Bim) and anti-apoptotic (e.g., Bcl-2) proteins in leukemia cells. ukrbiochemjournal.org
| Compound Class/Derivative | Target/Mechanism | Cell Line(s) | Key Research Finding | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | PIM-1 Kinase Inhibition, Apoptosis Induction | MCF-7 (Breast), HepG2 (Liver) | Potent cytotoxicity with IC₅₀ of 0.57 µM (MCF-7); increased apoptosis 58-fold. | rsc.orgnih.gov |
| N-benzyl-2-phenylpyrimidin-4-amine (ML323) | USP1/UAF1 Deubiquitinase Inhibition | Non-small cell lung cancer | Nanomolar inhibitory potency; correlates with decreased cell survival. | nih.gov |
| Pyrimido[5,4-d]pyrimidine analogues | h-prune cAMP-PDE Inhibition | Metastatic breast cancer models | More effective than dipyridamole (B1670753) in reducing cell proliferation and motility. | researchgate.netnih.gov |
| Di-amino pyrazole (B372694) derivative (CAN508) | CDK2 Inhibition | Various cancer cells | Exhibited selective inhibition of CDK2, a key cell cycle regulator. | nih.gov |
| 2-Amino-5-benzylthiazole derivative | Caspase 3 cleavage, DNA fragmentation | Human leukemia cells | Induced apoptosis without direct DNA binding or intercalation. | ukrbiochemjournal.org |
Antimicrobial Research: Inhibition of Bacterial Growth and Pathogens (e.g., Trypanosoma cruzi)
The structural diversity of pyrimidine derivatives has also made them a fertile ground for the discovery of novel antimicrobial agents. Research has demonstrated their activity against a range of pathogens, from common bacteria to protozoan parasites.
In the antibacterial field, pyrimidine compounds have been shown to act through various mechanisms. Some function as competitive inhibitors of essential metabolic enzymes, such as dihydrofolate reductase, thereby blocking the production of tetrahydrofolate and inhibiting bacterial growth. researchgate.net Other derivatives have been designed to target different bacterial processes. For instance, thieno[2,3-d]pyrimidines have been investigated as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com Studies on 6-chloropyrimidine-2,4-diamine have shown inhibitory activity against bacterial species such as Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net Furthermore, 2,4-diamino-5-benzylpyrimidine analogues have demonstrated high in vitro activity against anaerobic bacteria, including Bacteroides species. nih.gov
There is also significant interest in pyrimidine derivatives for treating parasitic diseases like Chagas' disease, caused by Trypanosoma cruzi. nih.govdundee.ac.uk Since these parasites cannot synthesize purines and pyrimidines de novo, they rely on salvage pathways, which present unique drug targets. nih.gov High-throughput screening campaigns have identified 2,4-diamino-6-methylpyrimidines as potent inhibitors of the intracellular amastigote form of T. cruzi. nih.govdundee.ac.uk Subsequent SAR studies have aimed to optimize these hits for improved potency and metabolic stability. Other research has shown that various purine (B94841) and pyrimidine analogues can significantly suppress the growth of T. cruzi within host cells, validating the strategy of targeting the parasite's nucleic acid metabolism. nih.gov
| Compound Class/Derivative | Target Pathogen(s) | Key Research Finding | Reference |
|---|---|---|---|
| 2,4-diamino-6-methylpyrimidines | Trypanosoma cruzi (amastigotes) | Identified as potent inhibitors of parasite growth in host cells (pEC₅₀ > 7.0 for some analogues). | nih.govdundee.ac.uk |
| 6-chloropyrimidine-2,4-diamine | S. aureus, E. coli, B. cerius | Exhibited in vitro antibacterial activity against various bacterial species. | researchgate.netresearchgate.net |
| 3'-azido-3'-deoxythymidine (Zidovudine) | Trypanosoma cruzi (amastigotes) | Significantly reduced parasite growth at concentrations as low as 1 µM. | nih.gov |
| 2,4-diamino-5-benzylpyrimidines | Anaerobic bacteria (e.g., Bacteroides) | Showed high in vitro activity, in some cases equal to or better than metronidazole. | nih.gov |
| Benzimidazole-thienopyrimidines | Gram-positive and Gram-negative bacteria | Showed antimicrobial properties, with activity linked to affinity for the TrmD enzyme binding site. | mdpi.com |
Anti-Inflammatory Research: Modulation of Inflammatory Mediators
The pyrimidine scaffold, a core component of this compound, is a subject of significant interest in the development of novel anti-inflammatory agents. ymerdigital.comresearchgate.netnih.gov Derivatives of pyrimidine have demonstrated the ability to modulate key inflammatory pathways, primarily by inhibiting enzymes and signaling molecules that drive the inflammatory response. ymerdigital.comnih.gov Research indicates that the anti-inflammatory effects of pyrimidine compounds are often linked to their capacity to suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. ymerdigital.com Specifically, like many non-steroidal anti-inflammatory drugs (NSAIDs), these agents can inhibit COX-1 and COX-2 enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govdovepress.com
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for anti-inflammatory activity. For instance, the introduction of electron-releasing groups at position-2 of the pyrimidine ring has been shown to enhance anti-inflammatory effects. nih.gov The nature of substituents on phenyl rings attached to the pyrimidine core also plays a crucial role in modulating the activity and selectivity against inflammatory targets like COX-2. dovepress.com
Table 1: Pyrimidine Derivatives and their Anti-Inflammatory Mechanisms
| Mechanism of Action | Mediators/Enzymes Inhibited | Effect | References |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX) | Reduction in prostaglandin (e.g., PGE2) and leukotriene production | ymerdigital.comnih.govrsc.org |
| Signaling Pathway Modulation | Nuclear Factor-kappa B (NF-κB) | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | ymerdigital.comnih.gov |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Reduction of oxidative stress contributing to inflammation | ymerdigital.commdpi.com |
Antiviral and Anti-HIV Research
The pyrimidine nucleus is a fundamental structural motif in a variety of compounds investigated for antiviral and anti-HIV activity. researchgate.net The structural similarity of pyrimidine derivatives to the natural nucleobases (cytosine, thymine, and uracil) allows them to act as antagonists in viral replication processes. nih.gov Research into the structure-activity relationships of pyrimidine nucleoside analogues has been a key area in the search for new antiviral therapies, including for the human immunodeficiency virus (HIV). acs.org
In the context of anti-HIV research, specific modifications to the pyrimidine ring and the associated sugar moiety have been explored to enhance efficacy. acs.org However, studies on certain N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines showed limited activity against retroviruses like HIV, with some exceptions such as a 5-bromocytosine (B1215235) derivative which exhibited some effect. nih.gov This highlights the high degree of structural specificity required for potent antiviral action. Other research has focused on different classes of pyrimidine derivatives. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents due to their structural characteristics. mdpi.com
The general approach involves designing molecules that can interfere with viral enzymes essential for replication, such as reverse transcriptase or protease. The versatility of the pyrimidine scaffold allows for the synthesis of large libraries of compounds with diverse substitutions, enabling systematic exploration of structure-activity relationships to identify potent and selective antiviral agents. acs.org
Antimalarial and Anti-Leishmanial Research
Derivatives of 2,4-diaminopyrimidine (B92962), the core structure of this compound, are historically significant in the fight against malaria. researchgate.net The most prominent example is pyrimethamine, an antimalarial drug that functions by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. researchgate.netresearchgate.net This enzyme is critical for the parasite's folic acid synthesis pathway, and its inhibition disrupts DNA synthesis and parasite survival. researchgate.net
The effectiveness of the 2,4-diaminopyrimidine scaffold has spurred further research into new analogues with improved activity, particularly against drug-resistant parasite strains. researchgate.net SAR studies have been conducted to understand how different substituents on the pyrimidine ring affect antimalarial potency. researchgate.net For instance, research into pyrimidone derivatives has identified compounds with high inhibitory activity against P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), another crucial enzyme in the parasite's pyrimidine biosynthesis pathway. mdpi.com One such compound demonstrated an IC50 value of 23 nM against PfDHODH with high selectivity over the human equivalent enzyme. mdpi.com
In addition to malaria, pyrimidine derivatives have been investigated for activity against other protozoan parasites, such as Leishmania. The 2,4-diaminopyrimidine core is a recognized pharmacophore for developing agents against parasitic diseases, with studies exploring its potential in anti-leishmanial drug discovery. researchgate.net
Central Nervous System (CNS) Activity Research
Pyrimidine and its derivatives have been identified as a class of compounds with significant potential for acting on the central nervous system (CNS). nih.govresearchgate.net Their diverse biological activities have led researchers to explore their applications as anticonvulsant and antidepressant agents, among other CNS-related disorders. nih.govnih.govresearchgate.net The pyrimidine scaffold is considered a valuable starting point for the development of new drugs targeting the CNS. nih.govbenthamdirect.com
Research has shown that pyrimidine-containing compounds can interact with various CNS targets. benthamdirect.com These include serotonin (B10506) (5-HT) receptors, adenosine (B11128) receptors, cannabinoid receptors, and both nicotinic and muscarinic acetylcholine (B1216132) receptors. benthamdirect.comeurekaselect.com The ability to modulate these receptor systems underpins the potential therapeutic applications of pyrimidine derivatives in neurology and psychiatry. For example, certain marine invertebrate-derived pyrimidylindole analogues have been investigated for CNS activity. researchgate.net
Furthermore, pyrimidines play a crucial role in the regulation of the CNS, and metabolic changes affecting pyrimidine levels can be associated with abnormal neurological activity. researchgate.netnih.gov The de novo synthesis and salvage pathways for pyrimidines exist in the brain, highlighting their importance in maintaining normal function, plasticity, and neurotransmission. nih.gov This has led to investigations into pyrimidine analogues for the treatment of neurodegenerative conditions like Alzheimer's disease, where they are studied for their ability to inhibit key enzymes such as monoamine oxidase, acetylcholinesterase, and various kinases implicated in the disease's progression. nih.govnih.gov
Table 2: CNS Targets of Pyrimidine Derivatives
| CNS Target/Application | Examples of Investigated Activity | References |
|---|---|---|
| Anticonvulsant/Antidepressant | Synthesis of various derivatives for potential therapeutic use | nih.govresearchgate.net |
| Neurotransmitter Receptors | Agonist/antagonist activity at serotonin, adenosine, cannabinoid, and acetylcholine receptors | benthamdirect.comeurekaselect.com |
| Neurodegenerative Diseases | Inhibition of enzymes like acetylcholinesterase and various kinases (e.g., CSK-3, MK2) implicated in Alzheimer's disease | nih.govnih.gov |
Other Pharmacological Research Applications
The pharmacological potential of this compound and its analogues extends to several other therapeutic areas, most notably in oncology and infectious diseases. The 2,4-diaminopyrimidine core is a versatile scaffold that has been extensively utilized in the design of kinase inhibitors. acs.org
Anticancer Research: Many 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as potent antitumor agents. rsc.org These compounds often function as kinase inhibitors, targeting enzymes that are critical for cancer cell proliferation and survival. nih.gov For example, derivatives have been developed as inhibitors of p21-activated kinase 4 (PAK4) and cyclin-dependent kinase 7 (CDK7), both of which are implicated in cancer progression. nih.govnih.gov In one study, a promising 2,4-diaminopyrimidine compound (B6) showed a high inhibitory activity against PAK4 with an IC50 of 5.9 nM and potent cellular activity against A549 lung cancer cells. nih.gov Another representative compound (22) was identified as a potent CDK7 inhibitor (IC50 = 7.21 nM) that induced cell cycle arrest and apoptosis in cancer cells. nih.gov
Antimicrobial and Antitubercular Research: The 2,4-diaminopyrimidine structure is also a key component in the development of agents against bacterial and mycobacterial infections. researchgate.net Research has focused on designing inhibitors of dihydrofolate reductase (DHFR) in pathogens, an approach similar to that used in antimalarial agents. mdpi.com Specifically for tuberculosis, inhibitors based on the 2,4-diaminopyrimidine core have been designed to target the Mycobacterium tuberculosis DHFR (mt-DHFR). mdpi.com One study reported a derivative (16l) with good anti-tubercular activity (MIC = 6.25 µg/mL) and significant selectivity against mammalian cells. mdpi.com
Role as Chemical Intermediates in Agrochemical and Advanced Material Development
Beyond its direct pharmacological applications, the class of compounds including this compound serves as crucial chemical intermediates in various industries. The 6-chloropyrimidine-2,4-diamine structure is a versatile building block for the synthesis of more complex molecules. nbinno.com The chlorine atom at the 6-position is a reactive site, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups, thereby creating diverse chemical libraries. biomedpharmajournal.org
In the agrochemical industry, pyrimidine derivatives are used to synthesize herbicides, fungicides, and insecticides. Their biological activity is not limited to human medicine, and tailored structures can be developed to target specific pests or weeds.
Furthermore, the unique electronic and structural properties of pyrimidine derivatives make them suitable candidates for applications in materials science. nbinno.com They are being explored for use in the development of organic electronics and specialized catalysts. The ability to functionalize the pyrimidine ring allows for the fine-tuning of properties required for these advanced materials. nbinno.com Therefore, compounds like 6-chloropyrimidine-2,4-diamine and its derivatives are valuable intermediates that facilitate innovation across pharmaceuticals, agrochemicals, and materials science. nbinno.com
Future Directions and Emerging Research Avenues in Pyrimidine Chemistry
Advancements in Sustainable Synthetic Methodologies and Green Chemistry Innovations
Traditional synthesis methods for pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, presenting risks to both human health and the environment. rasayanjournal.co.in In response, the principles of green chemistry are being integrated into pyrimidine synthesis, emphasizing eco-friendly, efficient, and safer processes. powertechjournal.com These modern approaches aim to reduce waste, shorten reaction times, and simplify workup procedures, offering both environmental and economic benefits. rasayanjournal.co.in
Key green chemistry innovations in pyrimidine synthesis include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates and increase product yields. powertechjournal.com Microwave irradiation, for example, allows for selective heating that can minimize energy consumption. powertechjournal.comresearchgate.net Ultrasound waves enhance mass transfer, leading to faster reactions and improved yields. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a final product, which is an efficient way to create large libraries of compounds. rasayanjournal.co.inacs.org This method aligns with green chemistry principles by reducing the number of synthetic steps and minimizing solvent waste.
Solvent-Free and Greener Solvent Approaches: Conducting reactions without solvents or using environmentally benign solvents like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inresearchgate.net "Grindstone chemistry," a solvent-free technique, has been successfully used for the synthesis of dihydropyrimidinones. researchgate.net
Novel Catalysts: The development and use of reusable, heterogeneous, and metal-free catalysts are central to sustainable synthesis. powertechjournal.com For instance, an iridium-catalyzed multicomponent synthesis has been developed for producing highly substituted pyrimidines from alcohols, liberating only hydrogen and water as byproducts. acs.org
Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Description | Green Chemistry Advantages | Reference |
|---|---|---|---|
| Traditional Synthesis | Often involves harsh reagents (e.g., POCl₃), toxic solvents, and high energy input. | - | rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Uses microwave irradiation to selectively and rapidly heat reaction mixtures. | Reduced reaction times, increased yields, lower energy consumption. | powertechjournal.comresearchgate.netresearchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance mass transfer and accelerate reactions. | Improved yields, faster reaction rates, reduced energy input. | rasayanjournal.co.innih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form the product. | High atom economy, reduced waste, simplified procedures, rapid library generation. | rasayanjournal.co.inacs.org |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often using techniques like grinding. | Eliminates solvent waste, simplifies purification, often faster. | rasayanjournal.co.inresearchgate.net |
| Use of Green Catalysts | Employs reusable, non-toxic, or biodegradable catalysts to promote reactions. | Reduces hazardous waste, allows for catalyst recycling, improves efficiency. | powertechjournal.comacs.orgnih.gov |
Integration of Machine Learning and Artificial Intelligence for Pyrimidine Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. preprints.orgnih.gov These computational tools are adept at managing the vast datasets generated by genomic and proteomic research, enabling more precise and efficient drug development. nih.gov For pyrimidine-based molecules, AI can be applied at nearly every stage of the discovery pipeline. bohrium.com
Key applications of AI in pyrimidine chemistry include:
Retrosynthetic Analysis and Pathway Optimization: AI platforms like IBM's RXN for Chemistry use deep learning to predict synthesis pathways for target molecules, streamlining the process of chemical synthesis. preprints.org AI can evaluate multiple synthetic routes based on criteria such as cost, yield, and sustainability. researchgate.net
Virtual Screening and Binding Affinity Prediction: AI algorithms can screen vast virtual libraries of pyrimidine derivatives to identify candidates with high predicted binding affinity for a specific biological target. nih.gov Graph neural networks, for example, can learn the relationship between chemical structures and biological activities to discover novel drug candidates. nih.gov
ADME/T Property Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. bohrium.com AI and ML models can be trained to predict these properties from a molecule's structure, allowing researchers to prioritize compounds with a higher likelihood of success. nih.gov
De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties, moving beyond simply screening existing structures. preprints.org
Exploration of Targeted Degradation Techniques for Pyrimidine-Based Molecules
Targeted protein degradation (TPD) is an innovative therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. researchgate.net This approach utilizes small molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.gov Two primary types of TPD molecules are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. nih.gov
PROTACs are bifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. astrazeneca.com This induced proximity leads to the target protein being tagged for degradation. nih.gov The pyrimidine scaffold is a versatile component that can be incorporated into the design of the target-binding ligand.
Molecular Glues are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, effectively "gluing" them together to facilitate degradation. astrazeneca.comnih.gov The immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) are classic examples of molecular glues. researchgate.net
Because TPD does not require molecules to bind to a functional active site, it offers a powerful method for targeting proteins that have been considered "undruggable" by traditional inhibitors. researchgate.netastrazeneca.com The development of pyrimidine-based PROTACs and molecular glues represents a promising frontier for expanding the range of treatable diseases. For example, PROTACs have been developed to selectively degrade cyclin-dependent kinases (CDKs), important targets in cancer therapy. nih.gov
Development of Novel Pyrimidine-Based Scaffolds for Addressing Previously Undruggable Biological Targets
For decades, many critical disease-driving proteins were deemed "undruggable" due to the lack of suitable pockets for small molecule inhibitors to bind. astrazeneca.com However, the versatility of scaffolds like pyrimidine, combined with novel therapeutic strategies, is enabling the targeting of these challenging proteins. mdpi.com Pyrimidine and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine, are structurally similar to the adenine (B156593) base in ATP, making them privileged scaffolds for designing kinase inhibitors. mdpi.comrsc.org
Notable "undruggable" targets now being addressed by pyrimidine-based molecules include:
Mutant KRAS: KRAS mutations are drivers in a significant percentage of cancers, including pancreatic and lung cancers. mdpi.com The lack of a deep binding pocket made it a notoriously difficult target. mdpi.com However, novel pyrimidine-based inhibitors have been designed to target specific KRAS mutations, such as G12D, by binding to an allosteric pocket. mdpi.com
Mutant p53: The p53 tumor suppressor is frequently mutated in human cancers, leading to its inactivation. nih.gov Developing small molecules to reactivate mutant p53 is a major goal in cancer therapy. nih.gov Recently, pyrimidine trione (B1666649) derivatives were identified as potential "p53 corrector" drugs that can restore wild-type function to certain p53 mutants. nih.gov
c-Myc: This transcription factor is a potent oncogene that is overexpressed in many cancers, but its disordered structure has made it difficult to target directly. nih.gov Strategies to indirectly target c-Myc or its downstream pathways often involve pyrimidine-based kinase inhibitors that regulate its activity. nih.gov
Examples of Pyrimidine Scaffolds Targeting "Undruggable" Proteins
| Target Protein | Significance in Disease | Pyrimidine-Based Approach | Reference |
|---|---|---|---|
| KRAS (e.g., G12D mutation) | Oncogenic driver in pancreatic, lung, and colorectal cancers. | Development of selective, allosteric inhibitors with pyrimidine or related heterocyclic cores. | mdpi.com |
| Mutant p53 | Loss of tumor suppressor function in over 50% of human cancers. | Pyrimidine triones identified as "corrector" molecules that restore wild-type conformation and activity. | nih.gov |
| Protein-Protein Interactions (e.g., TLR4 dimerization) | PPIs often lack deep binding pockets, making them difficult to inhibit. | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified via AI screening to block TLR4 homodimerization. | nih.gov |
Synergistic Approaches: Combining Computational and Experimental Strategies for Rational Pyrimidine Design
The modern drug discovery process relies on a tight integration of computational and experimental methods to rationally design new molecules. mdpi.com This synergistic approach decreases the cost and time associated with bringing a new drug to market by focusing laboratory efforts on the most promising candidates. mdpi.com
The typical workflow for rational pyrimidine design includes:
In Silico Design and Screening: The process begins with computational methods. researchgate.net Molecular docking and molecular dynamics simulations are used to predict how different pyrimidine derivatives will bind to a target protein and to assess the stability of the complex. mdpi.commdpi.com This allows for the virtual screening of thousands of compounds to prioritize a smaller, more manageable number for synthesis. nih.gov
Chemical Synthesis: Guided by the computational predictions, chemists synthesize the highest-priority pyrimidine compounds. nih.gov This step increasingly incorporates the green and sustainable methodologies discussed previously.
In Vitro Evaluation: The synthesized compounds are then tested in the laboratory. researchgate.net This includes biochemical assays to measure their activity against the target protein (e.g., enzyme inhibition assays) and cell-based assays to evaluate their effect on cancer cell lines. nih.gov
Iterative Optimization: The experimental results are fed back into the computational models. researchgate.net This iterative loop of design, synthesis, and testing allows researchers to refine the molecular structure, improve potency and selectivity, and optimize pharmacokinetic properties, leading to the development of superior drug candidates. mdpi.com
This combined strategy has been successfully applied to develop novel pyrimidine derivatives as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). researchgate.netmdpi.com
Q & A
Q. What mechanistic studies validate the proposed mode of action of this compound in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and K values.
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., EGFR kinase) to resolve binding interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
